(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid

Regioisomer Medicinal Chemistry Structure-Activity Relationship

Fluorinated biaryl pharmacophores are essential in medicinal chemistry, yet generic boronic acids often lack the regioselectivity required for reproducible cross-coupling. (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid (CAS 874289-11-9) addresses this gap with its distinctive ortho-fluoro/cyclohexylcarbamoyl substitution pattern, which creates a defined steric and electronic environment for predictable Suzuki-Miyaura reactivity. • Enables construction of privileged fluorinated biaryl scaffolds for kinase, GPCR, and protease inhibitor programs. • Reversible boronic acid moiety supports covalent enzyme inhibitor development (e.g., FAAH, serine/threonine proteases). • Supplied at 95% purity with full analytical supporting data; bulk and custom packaging available.

Molecular Formula C13H17BFNO3
Molecular Weight 265.091
CAS No. 874289-11-9
Cat. No. B591702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid
CAS874289-11-9
Molecular FormulaC13H17BFNO3
Molecular Weight265.091
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C(=O)NC2CCCCC2)F)(O)O
InChIInChI=1S/C13H17BFNO3/c15-12-8-9(14(18)19)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17)
InChIKeyGUPNXIZRUYJZEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic Acid


(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid, with CAS number 874289-11-9, is a specialized arylboronic acid building block characterized by a unique substitution pattern that combines a cyclohexylcarbamoyl moiety with a fluorine atom on the phenyl ring . Its molecular formula is C13H17BFNO3 and it has a molecular weight of 265.09 g/mol [1]. This compound serves as a key intermediate in advanced organic synthesis, particularly in the development of pharmaceutical candidates and materials, due to its ability to participate in palladium-catalyzed cross-coupling reactions [2].

Cross-coupling building block for Suzuki-Miyaura reactions
Unique ortho-fluoro and cyclohexylcarbamoyl substitution
Fluorinated biaryl scaffold synthesis in medicinal chemistry

Generic Substitution Failure of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic Acid


In the realm of boronic acid building blocks, seemingly minor structural variations—such as the precise placement of a fluorine atom or the nature of the amide substituent—can lead to dramatic differences in reactivity, selectivity, and physicochemical properties [1]. Generic substitution of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid (874289-11-9) with a non-fluorinated analog (e.g., 762262-07-7) or a regioisomer (e.g., 874219-24-6) is not a viable strategy for maintaining synthetic outcomes or biological activity . The specific ortho-relationship between the cyclohexylcarbamoyl group and the fluorine atom in 874289-11-9 creates a distinct steric and electronic environment that directly influences its behavior in cross-coupling reactions and its interactions with biological targets, making it an irreplaceable intermediate for certain synthetic routes and molecular probes.

Non-fluorinated analog (762262-07-7)

Lack of fluorine may significantly alter lipophilicity, electronic distribution, and hydrogen-bonding capacity, potentially shifting cross-coupling efficiency and target interactions.

Regioisomers (e.g., 874219-24-6)

A different fluorine position changes steric and electronic environment around the boronic acid and amide, which can impact reactivity and molecular recognition in derived compounds.

Differentiating (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic Acid


Fluorine Regiochemistry: Steric and Electronic Effects

The target compound (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid is distinguished from its closest regioisomers by the specific position of the fluorine atom relative to the boronic acid and carbamoyl groups. This unique substitution pattern is not found in analogs such as (4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid (874289-27-7) or (3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid (874219-24-6) . The ortho-fluoro substitution relative to the boronic acid in 874289-11-9 creates a distinct local dipole and steric profile that cannot be replicated by its regioisomers.

Fluorine Regiochemistry
Class-level
Fluorine at position 3 vs. 2 or 4 in regioisomers
Regioisomeric substitution alters steric/electronic profile; coupling selectivity may shift.
Structural analysis indicates distinct local dipole; experimental validation for specific coupling advised.
Regioisomer Medicinal Chemistry Structure-Activity Relationship

Enhanced Lipophilicity vs. Non-Fluorinated Analog

The presence of a fluorine atom in (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid (874289-11-9) increases its lipophilicity relative to its non-fluorinated analog, (4-(Cyclohexylcarbamoyl)phenyl)boronic acid (762262-07-7) . This difference is evidenced by a comparison of their predicted Log P values. While direct experimental data is not available for this specific pair, the consensus Log Po/w for 874289-11-9 is 0.96 , which is expected to be higher than that of its non-fluorinated counterpart due to the established effect of fluorine substitution on molecular lipophilicity [1].

Lipophilicity (Log P)
Reported
Consensus Log Po/w = 0.96
Increased lipophilicity relative to non-fluorinated analog may influence membrane permeability.
Computed value; supports drug-design property tuning in derived compounds.
Physicochemical Properties Lipophilicity Drug Design

Modified Hydrogen Bonding vs. Non-Fluorinated Analog

The fluorine atom on the phenyl ring of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid (874289-11-9) influences its hydrogen bonding network. The target compound has a hydrogen bond donor count of 3 and an acceptor count of 4 [1]. This is distinct from its non-fluorinated analog, (4-(Cyclohexylcarbamoyl)phenyl)boronic acid (762262-07-7), which lacks the electronegative fluorine atom. The presence of fluorine alters the electron density on the aromatic ring, which can affect the strength and geometry of hydrogen bonds involving the boronic acid and amide groups, a crucial factor in molecular recognition and binding to biological targets [2].

H-Bond Profile
Reported
3 H-bond donors, 4 H-bond acceptors
Fluorine modulates electronic environment for hydrogen bonding, relevant for target recognition.
Computed from structure; may guide molecular interaction hypothesis testing.
Hydrogen Bonding Molecular Recognition Physicochemical Properties

Applications of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic Acid


Synthesis of Fluorinated Biaryl Pharmacophores

The compound's primary application is as a key building block in Suzuki-Miyaura cross-coupling reactions to construct fluorinated biaryl scaffolds, which are privileged structures in medicinal chemistry [1]. The unique ortho-fluoro substitution pattern imparts specific electronic and steric properties to the resulting biaryl products, which can be crucial for optimizing the binding affinity and selectivity of drug candidates targeting kinases, GPCRs, or other protein classes.

Molecular Probes for Enzyme Inhibition

Due to the boronic acid's ability to form reversible covalent bonds with active site serine or threonine residues, this compound is a valuable precursor for developing novel enzyme inhibitors [2]. The specific fluorinated and cyclohexylcarbamoyl substitution pattern of 874289-11-9 can be leveraged to enhance target engagement and improve the physicochemical properties of the resulting inhibitors, such as those targeting proteases or fatty acid amide hydrolase (FAAH) [3].

Advanced Materials with Tailored Properties

Beyond drug discovery, this boronic acid derivative finds use in the synthesis of advanced materials, including liquid crystals and organic electronic materials [4]. The presence of both a fluorine atom and a bulky cyclohexylcarbamoyl group can be used to fine-tune molecular packing, dipole moments, and thermal stability, which are critical parameters in material performance.

Application
Selection Property
Validation Focus
Fluorinated biaryl pharmacophore design
Ortho-fluoro substitution pattern
Cross-coupling efficiency and regioselectivity
Enzyme inhibitor probe development
Boronic acid warhead for reversible covalent binding
Target engagement and selectivity profiling
Advanced material synthesis
Fluorinated, sterically bulky building block
Molecular packing and thermal stability tuning

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